

Application Notes and Protocols: α -Tosyloxylation of Ketones using HTIB

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

Cat. No.: B1195804

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Introduction

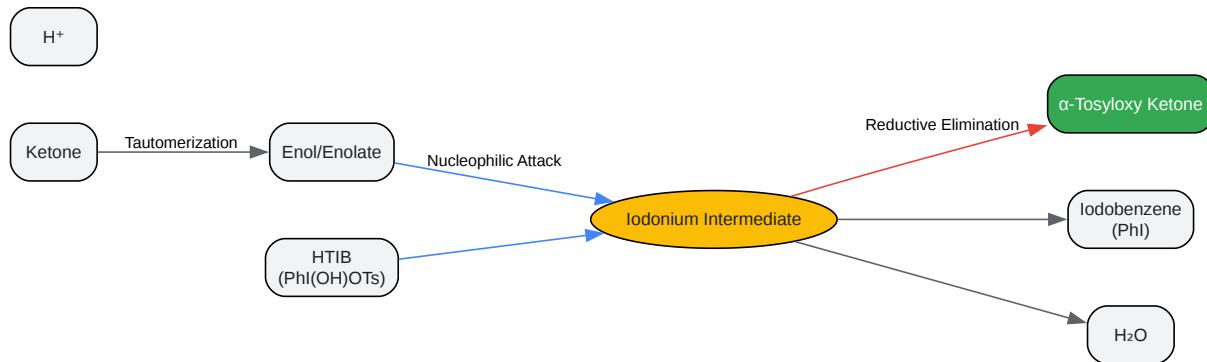
The α -tosyloxylation of ketones is a valuable transformation in organic synthesis, providing access to versatile α -tosyloxy ketone intermediates. These compounds are precursors to a variety of functional groups, as the tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions.^{[1][2]} Hypervalent iodine(III) reagents, particularly [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, have emerged as mild and environmentally benign alternatives to heavy metal reagents for this transformation.^{[3][4][5]} HTIB offers a reliable method for the direct α -functionalization of ketones under relatively mild conditions.^[4]

This document provides detailed experimental protocols for the α -tosyloxylation of ketones using HTIB, both with the pre-synthesized reagent and with *in situ* generation. It also includes a summary of reaction scope and yields, and a schematic of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The reaction of a ketone with HTIB proceeds through an enol or enolate intermediate which attacks the electrophilic iodine(III) center. This is followed by reductive elimination to furnish the α -tosyloxy ketone and iodobenzene as a byproduct.

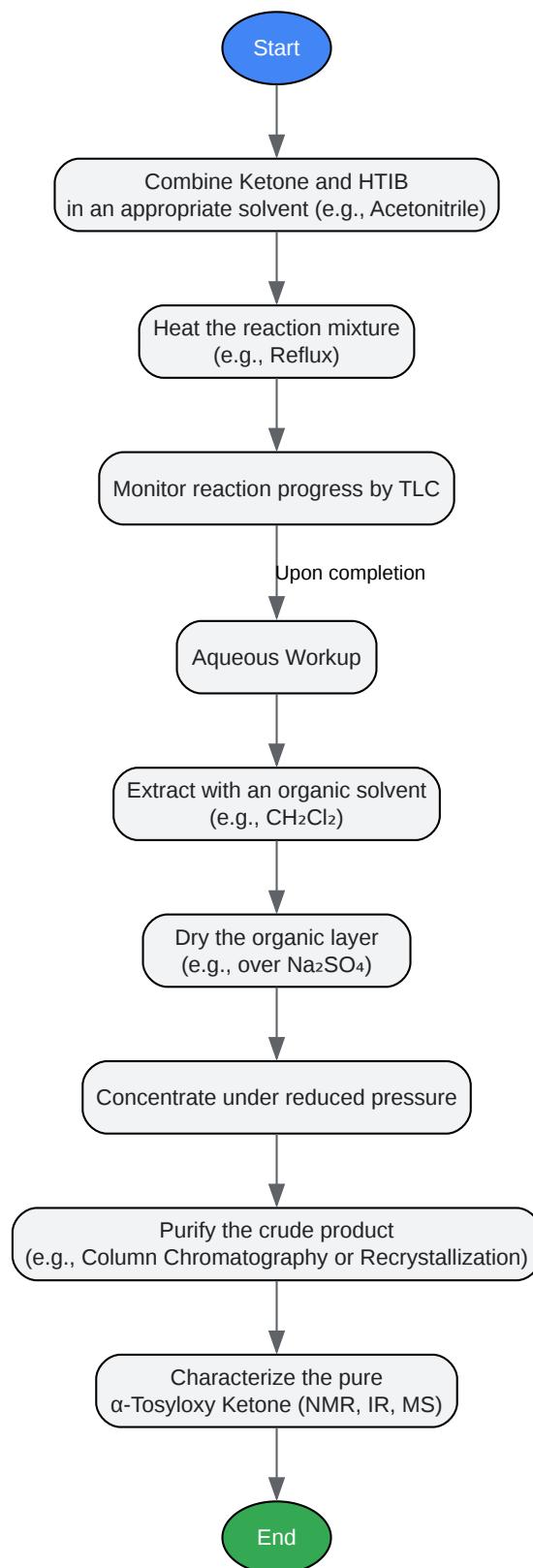
Reaction Mechanism



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Caption: Proposed mechanism for the α -tosyloxylation of ketones using HTIB.

Experimental Workflow

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Caption: General experimental workflow for the α -tosyloxylation of ketones.

Experimental Protocols

Protocol 1: α -Tosyloxylation of Acetophenone using pre-synthesized HTIB

This protocol is adapted from a procedure for the *in situ* generation and subsequent reaction of α -tosyloxy ketones.^[6]

Materials:

- Acetophenone
- [Hydroxy(tosyloxy)iodo]benzene (HTIB)
- Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Sodium sulfate (Na₂SO₄), anhydrous
- Petroleum ether

Procedure:

- To a solution of acetophenone (1.20 g, 10 mmol) in acetonitrile (20 mL), add HTIB (4.13 g, 11 mmol).
- Reflux the resulting solution for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane (50 mL).
- Wash the organic layer with cold water (2 x 20 mL).

- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by trituration with petroleum ether to afford α -tosyloxyacetophenone.

Protocol 2: In Situ Generation of HTIB for the α -Tosyloxylation of Ketones

This method avoids the need to pre-synthesize and isolate HTIB.[\[6\]](#)

Materials:

- Ketone (e.g., Acetophenone)
- Iodosobenzene (PhIO)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Acetonitrile (CH₃CN)

Procedure:

- To a suspension of iodosobenzene (2.20 g, 10 mmol) in acetonitrile (20 mL), add p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).
- Stir the mixture at room temperature for 5 minutes to generate HTIB in situ.
- Add the ketone (10 mmol) to the suspension.
- Reflux the reaction mixture for 2 hours, or until TLC analysis indicates the consumption of the starting ketone.
- Follow steps 3-10 from Protocol 1 for workup and purification.

Protocol 3: Catalytic α -Tosyloxylation of Ketones

A catalytic amount of an iodoarene can be used in the presence of a stoichiometric oxidant.[\[7\]](#)
[\[8\]](#)

Materials:

- Ketone
- Iodobenzene (Phi) (catalytic amount)
- m-Chloroperbenzoic acid (m-CPBA)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Solvent (e.g., acetonitrile)

Procedure:

- To a solution of the ketone and a catalytic amount of iodobenzene in acetonitrile, add p-toluenesulfonic acid monohydrate.
- Add m-chloroperbenzoic acid portion-wise to the mixture.
- Stir the reaction at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.
- Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
- Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the α -tosyloxylation of various ketones using HTIB, as reported in the literature.

Entry	Ketone	Reagent System	Solvent	Time (h)	Yield (%)	Reference
1	Acetophenone	HTIB	CH ₃ CN	2	80 (as α -azido derivative after subsequent reaction)	[6]
2	Propiophenone	HTIB	CH ₃ CN	N/A	High	[7]
3	Cyclohexanone	HTIB	CH ₃ CN	N/A	High	[9]
4	4'-Methylacetophenone	(PhIO) _n + p-TsOH	CH ₃ CN	2	78 (as α -azido derivative)	[6]
5	4'-Methoxyacetophenone	(PhIO) _n + p-TsOH	CH ₃ CN	2	75 (as α -azido derivative)	[6]
6	4'-Chloroacetophenone	(PhIO) _n + p-TsOH	CH ₃ CN	2	81 (as α -azido derivative)	[6]
7	2-Acetonaphthone	(PhIO) _n + p-TsOH	CH ₃ CN	2	72 (as α -azido derivative)	[6]
8	Indanone	HTIB	N/A	N/A	N/A	[9]

Note: Yields in entries 1 and 4-7 are for the subsequent α -azido ketone, which is formed in a one-pot procedure from the intermediate α -tosyloxy ketone.

Applications of α -Tosyloxy Ketones

α -Tosyloxy ketones are highly valuable synthetic intermediates. The tosyloxy group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of α -substituted ketones.[10][11][12] These include:

- α -Azido ketones, which can be further transformed into α -amino ketones or nitrogen-containing heterocycles.[6]
- α -Hydroxy ketones through hydrolysis.
- α -Alkoxy and α -aryloxy ketones.
- Enediyne libraries and other privileged heterocyclic systems.[10][11][12]

The development of enantioselective methods for α -tosyloxylation is an active area of research, as it provides access to chiral α -substituted ketones, which are important building blocks in medicinal chemistry and natural product synthesis.[13][14]

Safety and Handling

- Hypervalent iodine reagents are oxidizing agents and should be handled with care.
- m-Chloroperbenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled behind a safety shield.
- Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
- All reactions should be performed in a well-ventilated fume hood.

Conclusion

The α -tosyloxylation of ketones using HTIB is a robust and versatile method for the synthesis of valuable α -tosyloxy ketone intermediates. The reaction can be performed using either pre-synthesized HTIB or by generating the reagent *in situ*, offering flexibility to the synthetic chemist. The resulting products are key precursors for a variety of important molecular scaffolds.

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